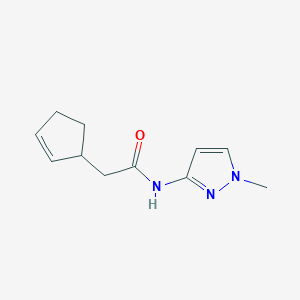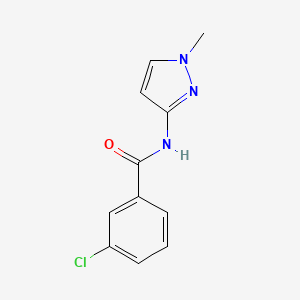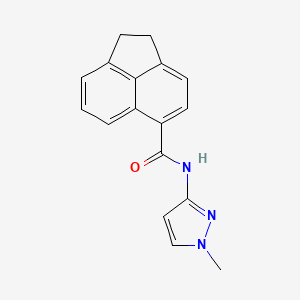
2-cyclopent-2-en-1-yl-N-(1-methylpyrazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopent-2-en-1-yl-N-(1-methylpyrazol-3-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. It is commonly referred to as CPMA and belongs to the class of pyrazole-based compounds.
Mécanisme D'action
The exact mechanism of action of CPMA is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the production of pro-inflammatory cytokines and modulating the activity of enzymes involved in the biosynthesis of prostaglandins. CPMA has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular defense mechanisms.
Biochemical and Physiological Effects:
CPMA has been shown to exhibit several biochemical and physiological effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). CPMA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins. Additionally, CPMA has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
CPMA has several advantages as a chemical compound for laboratory experiments. It is stable under a wide range of conditions and can be easily synthesized using standard laboratory techniques. However, CPMA has some limitations as well. It is relatively insoluble in water, which can make it difficult to administer in vivo. Additionally, CPMA has a relatively short half-life, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on CPMA. One potential area of investigation is the development of novel analogs of CPMA that exhibit improved pharmacological properties. Another potential direction is the investigation of CPMA's potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully elucidate the mechanism of action of CPMA and to determine its potential applications in other areas of medicinal chemistry.
Méthodes De Synthèse
CPMA can be synthesized using a multistep reaction process that involves the condensation of 1-methylpyrazole-3-carboxylic acid with cyclopentenone. The resulting product is then subjected to amidation reaction with N,N-dimethylacetamide (DMA) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield CPMA.
Applications De Recherche Scientifique
CPMA has been the focus of several scientific studies due to its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor activities. CPMA has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-cyclopent-2-en-1-yl-N-(1-methylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-14-7-6-10(13-14)12-11(15)8-9-4-2-3-5-9/h2,4,6-7,9H,3,5,8H2,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWNRBJZVPWNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)CC2CCC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopent-2-en-1-yl-N-(1-methylpyrazol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-fluoro-N-[2-(1-phenylpyrazol-4-yl)ethyl]benzamide](/img/structure/B7457156.png)
![3-(4-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457160.png)
![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7457178.png)

![3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457196.png)
![3-[[1-(4-chlorophenyl)-2-methylpropyl]amino]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B7457200.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B7457221.png)





![1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7457249.png)
